
Methyl 4-(4-chlorobutanoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(4-chlorobutanoylamino)benzoate” is a chemical compound with the CAS Number: 353765-74-9 . It has a molecular weight of 255.7 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-[(4-chlorobutanoyl)amino]benzoate . The InChI Code is 1S/C12H14ClNO3/c1-17-12(16)9-4-6-10(7-5-9)14-11(15)3-2-8-13/h4-7H,2-3,8H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“Methyl 4-(4-chlorobutanoylamino)benzoate” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The compound has been involved in studies focusing on the synthesis and anticonvulsant activity of enaminones. Research indicates that similar compounds have been evaluated using various models to understand their potential as anticonvulsant agents. Further structure-activity correlations have been explored to minimize toxicity and enhance efficacy (Scott et al., 1993).
Crystallography and Structural Analysis
- Investigations into the crystal structure of related compounds, such as methyl 4-(cyclohexylaminocarbonyl)benzoate, have contributed to the understanding of molecular interactions and the formation of molecular chains through hydrogen bonding, which is crucial for designing materials with specific properties (Jones & Kuś, 2004).
Herbicidal Application
- The synthesis and labeling of herbicidal compounds, such as ZJ0273, a broad-spectrum herbicidal ingredient, have been carried out to understand their metabolism, mode of action, and environmental behavior. This includes studies on compounds structurally similar to Methyl 4-(4-chlorobutanoylamino)benzoate, which are used for weed control in agricultural settings (Yang, Ye, & Lu, 2008).
Pharmaceutical Research
- Research has also delved into the pharmaceutical applications, such as the use of benzoate (a related compound) as an add-on treatment for schizophrenia. This indicates a broader interest in the therapeutic potential of benzoate derivatives for enhancing neurotransmission and improving symptoms of psychiatric disorders (Lane et al., 2013).
Environmental and Analytical Chemistry
- Methyl benzoate and related compounds have been studied for their larvicidal activity against mosquitoes, suggesting potential applications in environmentally friendly pest control strategies (Mostafiz et al., 2022).
- Studies on the anaerobic degradation of benzoate to methane by microbial consortia highlight the environmental significance of these compounds in biodegradation processes and methane production, which could have implications for waste treatment and bioenergy (Ferry & Wolfe, 1976).
Wirkmechanismus
Mode of Action
As an ester, it may undergo hydrolysis under acidic or basic conditions to form carboxylic acids and alcohols . This reaction could potentially be relevant in biological contexts, such as in the stomach’s acidic environment or in metabolic pathways involving esterases.
Biochemical Pathways
For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, or undergo trans-esterification reactions to form different esters .
Pharmacokinetics
Its metabolism might involve esterase enzymes, which could hydrolyze the ester bond to produce alcohol and carboxylic acid metabolites .
Result of Action
. These reactions could potentially alter cellular processes, depending on the specific context and the presence of other compounds.
Action Environment
The action, efficacy, and stability of Methyl 4-(4-chlorobutanoylamino)benzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect its stability and reactivity, as esters can undergo hydrolysis under acidic or basic conditions . Additionally, the presence of specific enzymes, such as esterases, could influence its metabolism and therefore its biological activity.
Eigenschaften
IUPAC Name |
methyl 4-(4-chlorobutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)9-4-6-10(7-5-9)14-11(15)3-2-8-13/h4-7H,2-3,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWXJEULBQHODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorobutanoylamino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

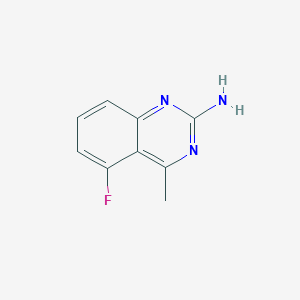
![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)
![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)

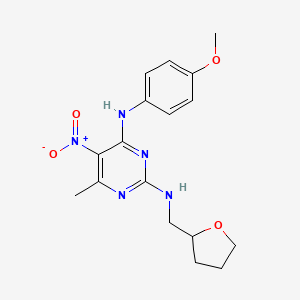
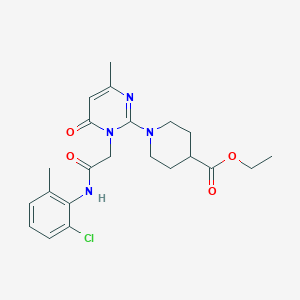

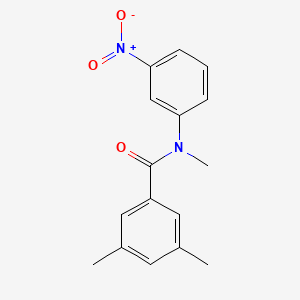
![3-Bromo-2,4-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2896897.png)

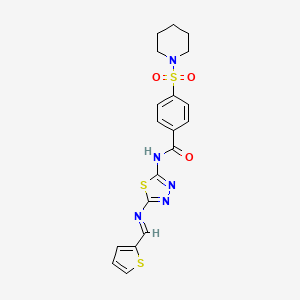
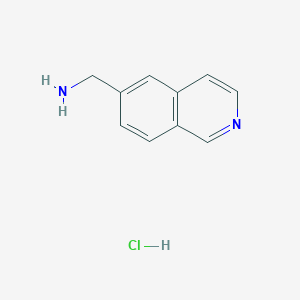
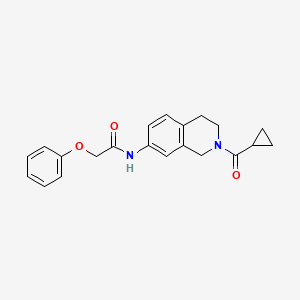
![3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2896905.png)